molecular formula C10H9ClN2 B15300506 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile

1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile

Cat. No.: B15300506
M. Wt: 192.64 g/mol
InChI Key: GJHZULPWRXKWOS-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by a cyclobutane ring attached to a pyridine ring with a chlorine atom at the 2-position and a nitrile group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context. Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as 1-(2-Chloropyridin-4-yl)cyclobutane-1-carboxylic acid These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C10H9ClN2/c11-9-6-8(2-5-13-9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2

InChI Key

GJHZULPWRXKWOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=NC=C2)Cl

Origin of Product

United States

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